molecular formula C10H10BrFO2 B6297763 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane CAS No. 2221812-28-6

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane

Cat. No.: B6297763
CAS No.: 2221812-28-6
M. Wt: 261.09 g/mol
InChI Key: UXAFATGMVNKRKX-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methylphenyl group

Properties

IUPAC Name

2-(2-bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFATGMVNKRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-4-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The dioxolane ring can be reduced to form diols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(2-azido-6-fluoro-4-methylphenyl)-1,3-dioxolane.

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of 2-(2-bromo-6-fluoro-4-methylphenyl)-1,3-diol.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-4-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions generally include:

  • Temperature: 60-80°C
  • Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid)
  • Solvent: Toluene or suitable organic solvents

The resulting compound has a molecular formula of C10H10BrFO2C_{10}H_{10}BrFO_2 and a molecular weight of 261.09 g/mol. Its unique structure features a dioxolane ring that enhances its reactivity and potential interactions with biological systems.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. It can undergo various reactions such as:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.
  • Reduction Reactions: The dioxolane ring can be reduced to diols.

This versatility makes it valuable in creating diverse chemical entities for further research.

Biological Research

Recent studies have indicated that this compound has potential bioactive properties. Preliminary investigations suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in drug development aimed at combating bacterial infections.

Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains. Results showed promising inhibition zones, indicating its potential as a lead compound in antimicrobial drug discovery.

Pharmaceutical Development

The compound is being explored for its utility in drug design due to its unique structural features that allow for interaction with biological macromolecules. Its halogen substituents (bromine and fluorine) enhance binding affinity to specific enzymes or receptors.

Case Study: Drug Design
Research focused on modifying the compound to improve its pharmacological properties led to derivatives showing enhanced activity against targeted biological pathways. Such modifications are crucial for developing new therapeutics.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to act as a building block for various chemical syntheses makes it significant in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-4-methylphenol
  • 2-Bromo-6-fluoro-4-methylbenzoic acid
  • 2-Bromo-6-fluoro-4-methylbenzaldehyde

Uniqueness

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dioxolane ring also adds to its distinctiveness, providing additional sites for chemical modification and interaction with biological targets.

Biological Activity

The compound 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is a derivative of the 1,3-dioxolane class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The presence of bromine and fluorine substituents on the aromatic ring plays a crucial role in enhancing the compound's biological activity.

Antibacterial Activity

Recent studies have demonstrated that various 1,3-dioxolane derivatives exhibit significant antibacterial properties. For instance, a series of dioxolanes were tested against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625–1250 µg/mL
2Staphylococcus epidermidisSignificant activity
3Pseudomonas aeruginosaPerfect activity at 625 µg/mL
4Enterococcus faecalis625 µg/mL
5Escherichia coliNo activity

Key Findings : Most synthesized compounds exhibited excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while none showed efficacy against Escherichia coli or Klebsiella pneumoniae .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that several dioxolane derivatives were effective against Candida albicans, with notable results as shown in Table 2:

CompoundFungal StrainMIC (µg/mL)
1Candida albicans>1000
2Candida albicans<100
3Candida albicans<100

Key Observations : All tested compounds except one demonstrated significant antifungal activity against C. albicans, suggesting that structural modifications can enhance efficacy .

Structure-Activity Relationships (SAR)

The biological activity of dioxolane derivatives is influenced by their chemical structure. The following observations were made regarding substituents:

  • Bromo and Fluoro Substituents : The presence of halogen atoms (bromo and fluoro) on the phenyl ring enhances both antibacterial and antifungal activities.
  • Hydrophobicity : Increased hydrophobic character through larger substituents correlates with improved inhibitory potency against bacterial enzymes.
  • Chirality : Enantiomerically pure compounds often display different biological activities compared to their racemic counterparts, emphasizing the importance of stereochemistry in drug design .

Case Studies

One notable case study involved the evaluation of a series of dioxolanes for their potential as antiviral agents targeting Zika virus protease. The compound exhibited an IC50 value that indicated significant inhibitory effects, highlighting its potential as a lead compound for further development .

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